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Compound of Interest

Compound Name: Sulfo Cy7 N3

Cat. No.: B15556195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of

Sulfo Cy7 N3, a near-infrared (NIR) water-soluble fluorescent dye. This document details its

key photophysical characteristics, outlines standardized experimental protocols for their

determination, and presents visual workflows for its characterization and application in

bioconjugation.

Core Spectral and Photophysical Properties
Sulfo Cy7 N3 is a cyanine dye engineered for high performance in aqueous environments,

making it an ideal candidate for labeling biomolecules in biological assays and in vivo imaging.

Its azide (N3) functional group allows for its covalent attachment to alkyne-modified molecules

via "click chemistry." The quantitative spectral properties of Sulfo Cy7 N3 are summarized

below for clear and easy comparison.
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Spectral Property Value Reference

Excitation Maximum (λmax) 750 nm [1][2][3][4]

Emission Maximum (λem) 773 nm [1][2][3][4]

Molar Extinction Coefficient (ε) 240,600 M⁻¹cm⁻¹ [1][3][4]

Fluorescence Quantum Yield

(Φ)
0.24 [3][5]

Stokes Shift 23 nm [2]

Molecular Formula C₄₀H₄₉KN₆O₇S₂ [1][3][4]

Solubility
Good in water, DMF, and

DMSO
[1][3][4]

Experimental Protocols
Accurate characterization of fluorescent dyes is critical for reproducible and reliable

experimental outcomes. The following sections detail generalized methodologies for measuring

the key spectral parameters of Sulfo Cy7 N3.

Measurement of Absorption and Emission Spectra
The absorption spectrum reveals the wavelengths of light a molecule absorbs, which is

fundamental for determining the optimal excitation wavelength. The fluorescence emission

spectrum illustrates the wavelengths of light emitted by the dye upon excitation.

Methodology:

Sample Preparation: Prepare a dilute solution of Sulfo Cy7 N3 in a suitable solvent, such as

phosphate-buffered saline (PBS) or water. The concentration should be adjusted to have an

absorbance of approximately 0.05 at the absorption maximum to minimize inner filter effects.

Instrumentation: Utilize a UV-Vis spectrophotometer to measure the absorbance spectrum

and a spectrofluorometer to measure the emission spectrum.
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Absorption Spectrum Measurement: Scan the absorbance of the dye solution across a

relevant wavelength range (e.g., 600-850 nm). The wavelength at which the highest

absorbance is recorded is the absorption maximum (λmax).

Emission Spectrum Measurement: Excite the sample at its absorption maximum (750 nm).

Record the fluorescence emission over a wavelength range red-shifted from the excitation

wavelength (e.g., 760-850 nm). The peak of this spectrum is the emission maximum (λem).

Determination of Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light

at a given wavelength.

Methodology:

Prepare a Stock Solution: Accurately weigh a small amount of Sulfo Cy7 N3 and dissolve it

in a known volume of solvent to create a concentrated stock solution.

Serial Dilutions: Prepare a series of dilutions from the stock solution.

Measure Absorbance: Measure the absorbance of each dilution at the absorption maximum

(750 nm) using a spectrophotometer.

Beer-Lambert Law: Plot the absorbance versus the concentration of the dilutions. The molar

extinction coefficient (ε) is calculated from the slope of the resulting line according to the

Beer-Lambert law (A = εbc), where A is absorbance, b is the path length of the cuvette

(typically 1 cm), and c is the concentration.

Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed and

represents the efficiency of the fluorescence process.

Methodology:

Reference Standard: Select a well-characterized fluorescent standard with a known quantum

yield and similar spectral properties (e.g., Indocyanine Green in DMSO).
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Absorbance Matching: Prepare solutions of both the Sulfo Cy7 N3 sample and the reference

standard with matched absorbances (typically < 0.1) at the excitation wavelength of the

standard.

Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the

reference standard under identical experimental conditions (e.g., excitation wavelength, slit

widths).

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following

equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance

at the excitation wavelength, and n is the refractive index of the solvent. The subscripts

"sample" and "std" refer to the sample and the standard, respectively.

Protocol for Protein Labeling via Click Chemistry
Sulfo Cy7 N3 can be conjugated to alkyne-modified proteins through a copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC) reaction.

Methodology:

Protein Preparation: The protein of interest must first be functionalized with an alkyne group.

This can be achieved through various biochemical methods, such as metabolic labeling with

an alkyne-containing amino acid analog.

Reagent Preparation:

Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., PBS, pH

7.4).

Prepare a stock solution of Sulfo Cy7 N3 in an appropriate solvent (e.g., DMSO).

Prepare fresh stock solutions of the catalyst components: copper(II) sulfate (CuSO₄) and a

reducing agent like sodium ascorbate. A copper ligand (e.g., TBTA or THPTA) is often

used to stabilize the Cu(I) oxidation state and improve reaction efficiency.

Labeling Reaction:
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In a reaction vessel, combine the alkyne-modified protein and Sulfo Cy7 N3.

Add the copper ligand, followed by CuSO₄ and finally sodium ascorbate to initiate the

reaction. The final concentrations of the catalyst components typically range from 0.1 to 1

mM.

Incubate the reaction mixture at room temperature for 1-4 hours.

Purification: Remove the excess dye and catalyst from the labeled protein using methods

such as size exclusion chromatography, dialysis, or spin filtration.

Confirmation: Confirm the successful labeling of the protein through techniques like SDS-

PAGE with in-gel fluorescence scanning or mass spectrometry.

Visualizations
Chemical Structure of Sulfo Cy7 N3
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Caption: Chemical Structure of Sulfo Cy7 N3.

Experimental Workflow for Spectral Characterization
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Caption: Workflow for Spectral Property Determination.

Signaling Pathway: Protein Labeling via Click Chemistry
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Caption: Workflow for Protein Labeling with Sulfo Cy7 N3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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